molecular formula C7H17N5O B13806913 N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine CAS No. 90482-11-4

N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine

Cat. No.: B13806913
CAS No.: 90482-11-4
M. Wt: 187.24 g/mol
InChI Key: XNJDGOKRIRWQJR-UHFFFAOYSA-N
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Description

N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine typically involves the reaction of piperazine with ethylene oxide to form 1-(2-Hydroxyethyl)piperazine. This intermediate is then reacted with cyanamide or a similar guanidine precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The guanidine moiety can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the guanidine moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine is unique due to its combination of a hydroxyethyl group and a guanidine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90482-11-4

Molecular Formula

C7H17N5O

Molecular Weight

187.24 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]guanidine

InChI

InChI=1S/C7H17N5O/c8-7(9)10-12-3-1-11(2-4-12)5-6-13/h13H,1-6H2,(H4,8,9,10)

InChI Key

XNJDGOKRIRWQJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)N=C(N)N

Origin of Product

United States

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